Bis(4-fluorophenyl)chlorophosphine
Overview
Description
Bis(4-fluorophenyl)chlorophosphine is a chemical compound with the molecular formula C12H8ClF2P . It has a molecular weight of 256.62 . It is used in chemical research as an interphasic transfer catalyst, a polymerization catalyst, and a trans-halogenation catalyst . It also serves as a precursor to fire-retardant materials .
Molecular Structure Analysis
The InChI code for Bis(4-fluorophenyl)chlorophosphine is1S/C12H8ClF2P/c13-16(11-5-1-9(14)2-6-11)12-7-3-10(15)4-8-12/h1-8H
. This code provides a specific description of the molecule’s structure. Chemical Reactions Analysis
While specific chemical reactions involving Bis(4-fluorophenyl)chlorophosphine are not available, it’s known that this compound is used as a catalyst in various chemical reactions . For instance, it’s used as an interphasic transfer catalyst, a polymerization catalyst, and a trans-halogenation catalyst .Scientific Research Applications
Synthesis and Characterization
Bis(4-fluorophenyl)chlorophosphine is a key component in the synthesis of various phosphine derivatives and complexes. For example, it has been used in the preparation of bis[2,4-bis(trifluoromethyl)phenyl]fluorophosphine, which was identified in a reaction involving 1,3-bis(trifluoromethyl)benzene and n-butyllithium, followed by chlorodifluorophosphine (Heuer, Jones, & Schmutzler, 1990). This reaction led to a distillable, oily liquid that crystallized on standing and was characterized using various spectroscopic techniques.
Polymer Synthesis
Bis(4-fluorophenyl)chlorophosphine is instrumental in creating new polymeric materials. For instance, its derivative, bis(4-fluoro-3-trifluoromethylphenyl)phenylphosphine oxide, has been synthesized and used to prepare new poly(arylene ether)s with very high glass transition temperatures and good thermal stabilities (Ghosh et al., 2012). These polymers show potential in applications requiring high-temperature stability and flame retardance.
Medicinal Chemistry
In the realm of medicinal chemistry, derivatives of bis(4-fluorophenyl)chlorophosphine have been explored for their potential therapeutic applications. For instance, studies have been conducted on bisphosphines related to bis(diphenylphosphino)ethane and their gold complexes, which show activity in various tumor models (Mirabelli et al., 1987). These studies are significant for developing new anticancer agents.
Electrocatalysis
Compounds derived from bis(4-fluorophenyl)chlorophosphine have also been investigated for their electrocatalytic properties. For example, a study explored the electrochemical reduction of CO2 to CO catalyzed by a bimetallic palladium complex using a bis(triphosphine) ligand derived from phosphine compounds (Raebiger et al., 2006). This research is crucial for developing efficient catalysts for carbon dioxide reduction.
Polymer Electrolyte Membrane for Fuel Cells
Bis(4-fluorophenyl)chlorophosphine oxide has been sulfonated and used in the synthesis of polymer electrolyte membranes for fuel cells. The synthesized membrane exhibited improved conductivity at higher temperatures, highlighting its potential for fuel cell applications (Yoo, Nahm, & Yoo, 2016).
Safety And Hazards
properties
IUPAC Name |
chloro-bis(4-fluorophenyl)phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF2P/c13-16(11-5-1-9(14)2-6-11)12-7-3-10(15)4-8-12/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFWYPBHSZATST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)P(C2=CC=C(C=C2)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50402631 | |
Record name | BIS(4-FLUOROPHENYL)CHLOROPHOSPHINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50402631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-fluorophenyl)chlorophosphine | |
CAS RN |
23039-97-6 | |
Record name | Chlorobis(4-fluorophenyl)phosphine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23039-97-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | BIS(4-FLUOROPHENYL)CHLOROPHOSPHINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50402631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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